2,6-Bis({[2-(diethylamino)ethyl](ethyl)amino}methyl)-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis({2-(diethylamino)ethylamino}methyl)-4-methylphenol is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes multiple amine groups and a phenolic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis({2-(diethylamino)ethylamino}methyl)-4-methylphenol typically involves multiple steps, starting with the preparation of the phenolic core. The phenolic core is then functionalized with diethylaminoethyl groups through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis({2-(diethylamino)ethylamino}methyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amine groups can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenolic group can lead to the formation of quinones, while reduction of the amine groups can result in secondary or tertiary amines.
Scientific Research Applications
2,6-Bis({2-(diethylamino)ethylamino}methyl)-4-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,6-Bis({2-(diethylamino)ethylamino}methyl)-4-methylphenol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The amine groups play a crucial role in these interactions, often forming hydrogen bonds or ionic interactions with the target molecules. The phenolic core can also participate in redox reactions, further influencing the compound’s activity.
Comparison with Similar Compounds
2,6-Bis({2-(diethylamino)ethylamino}methyl)-4-methylphenol can be compared with other similar compounds, such as:
2,2’-Oxybis(N,N-dimethylethylamine): This compound has a similar amine structure but lacks the phenolic core.
N,N,N’,N’-Tetramethyl-2,2’-oxybis(ethylamine): Another similar compound with multiple amine groups but different structural features.
The uniqueness of 2,6-Bis({2-(diethylamino)ethylamino}methyl)-4-methylphenol lies in its combination of a phenolic core with multiple amine groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
115717-41-4 |
---|---|
Molecular Formula |
C25H48N4O |
Molecular Weight |
420.7 g/mol |
IUPAC Name |
2,6-bis[[2-(diethylamino)ethyl-ethylamino]methyl]-4-methylphenol |
InChI |
InChI=1S/C25H48N4O/c1-8-26(9-2)14-16-28(12-5)20-23-18-22(7)19-24(25(23)30)21-29(13-6)17-15-27(10-3)11-4/h18-19,30H,8-17,20-21H2,1-7H3 |
InChI Key |
UOLXTQQQFVANGW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN(CC)CC1=CC(=CC(=C1O)CN(CC)CCN(CC)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.